molecular formula C27H28N4OS B11967953 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

Cat. No.: B11967953
M. Wt: 456.6 g/mol
InChI Key: OYLUTDMXZKDDIN-OGLMXYFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thione, which is then reacted with 4-tert-butylbenzaldehyde in the presence of a suitable solvent like DMSO (dimethyl sulfoxide) to form the intermediate product. This intermediate is then treated with acetohydrazide under reflux conditions to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, ethanol, methanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C27H28N4OS

Molecular Weight

456.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H28N4OS/c1-27(2,3)22-15-13-20(14-16-22)17-28-30-25(32)19-33-26-29-23-11-7-8-12-24(23)31(26)18-21-9-5-4-6-10-21/h4-17H,18-19H2,1-3H3,(H,30,32)/b28-17+

InChI Key

OYLUTDMXZKDDIN-OGLMXYFKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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